(2S)-2-(3-tert-butylphenyl)pyrrolidine

Lipophilicity CNS drug design Physicochemical profiling

(2S)-2-(3-tert-Butylphenyl)pyrrolidine (CAS 1212985-85-7) is a chiral 2-arylpyrrolidine featuring a sterically demanding tert‑butyl group at the meta‑position of the phenyl ring and a defined (S)‑stereochemistry at C2 of the pyrrolidine scaffold. The compound has a molecular weight of 203.32 g mol⁻¹, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 12 Ų, properties that predict effective passive membrane permeation and blood‑brain barrier penetration.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B7898375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-tert-butylphenyl)pyrrolidine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1)C2CCCN2
InChIInChI=1S/C14H21N/c1-14(2,3)12-7-4-6-11(10-12)13-8-5-9-15-13/h4,6-7,10,13,15H,5,8-9H2,1-3H3/t13-/m0/s1
InChIKeyVQHRPNGNLUOSMW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S)-2-(3-tert-Butylphenyl)pyrrolidine Is a Critical Chiral Building Block for CNS Drug Discovery


(2S)-2-(3-tert-Butylphenyl)pyrrolidine (CAS 1212985-85-7) is a chiral 2-arylpyrrolidine featuring a sterically demanding tert‑butyl group at the meta‑position of the phenyl ring and a defined (S)‑stereochemistry at C2 of the pyrrolidine scaffold [1]. The compound has a molecular weight of 203.32 g mol⁻¹, a computed XLogP3 of 3.5, and a topological polar surface area (TPSA) of 12 Ų, properties that predict effective passive membrane permeation and blood‑brain barrier penetration [1]. It is supplied at ≥97 % chemical purity, with enantiomeric excesses >98 % achievable through modern asymmetric syntheses [2].

Why Generic Substitution of (2S)-2-(3-tert-Butylphenyl)pyrrolidine with Close Analogs Fails in Research Workflows


Interchanging (2S)-2-(3-tert-butylphenyl)pyrrolidine with its enantiomer, racemate, or regioisomers is not possible because stereochemistry and substitution pattern directly govern molecular recognition, lipophilicity, and metabolic stability [1]. The (2R)‑enantiomer (CAS 1213401‑33‑2) presents the opposite spatial orientation at the chiral centre, which can abolish or invert target‑binding affinity [2]. Similarly, moving the tert‑butyl group from the meta‑ to the para‑ or ortho‑position alters the dihedral angle between the aryl and pyrrolidine rings, changing the pharmacophoric shape and electrostatic profile [3]. Without high enantiomeric purity and precise positional substitution, structure‑activity relationships become unreliable.

Quantitative Differentiation of (2S)-2-(3-tert-Butylphenyl)pyrrolidine from Its Closest Analogs


Lipophilicity Advantage Over the Unsubstituted 2‑Phenylpyrrolidine Core

Compared to the widely accessible 2‑phenylpyrrolidine (no tert‑butyl substituent), the target compound exhibits a significantly higher lipophilicity, quantified by XLogP3. The computed XLogP3 for (2S)-2-(3-tert-butylphenyl)pyrrolidine is 3.5 [1], whereas 2‑phenylpyrrolidine has an XLogP3 of 1.8 [2]. This 1.7 log‑unit increase translates to roughly a 50‑fold higher octanol‑water partition coefficient, predicting superior passive membrane permeability and blood‑brain barrier penetration, a critical advantage for central nervous system (CNS) drug discovery programs.

Lipophilicity CNS drug design Physicochemical profiling

Enantiomeric Purity from Asymmetric Synthesis Exceeding 98% ee

A novel asymmetric synthesis route employing chiral auxiliaries has been reported to deliver both the (2S)‑ and (2R)‑enantiomers of 2‑(3‑tert‑butylphenyl)pyrrolidine with enantiomeric excesses >98 % [1]. In contrast, the racemic mixture (CAS 1270330‑16‑9) is commonly sold at 95 % chemical purity without enantiomeric specification, making it unsuitable for stereospecific Structure‑Activity Relationship (SAR) studies. Procurement of the defined (2S)‑enantiomer at >98 % ee ensures batch‑to‑batch reproducibility in chiral recognition or asymmetric catalysis experiments.

Chiral purity Asymmetric synthesis SAR reproducibility

Meta‑Substitution Steric and Electronic Profile Distinct from Ortho‑ and Para‑Isomers

The meta‑substitution of the tert‑butyl group on the phenyl ring positions the bulky alkyl group at a geometry that influences the dihedral angle between the aryl ring and the pyrrolidine nitrogen, as demonstrated in C‑2‑chiral pyrrolidine‑catalysed Diels‑Alder reactions [1]. While quantitative binding data directly comparing the 3‑, 4‑, and 2‑substituted isomers are not yet publicly available, the meta‑isomer is expected to present a distinct spatial profile relative to the ortho‑ (sterically hindered, altered basicity) and para‑ (extended linear shape) isomers. This class‑level inference is supported by the observation that N‑(2‑tert‑butylphenyl)maleimide (bearing ortho‑substitution) gave the highest stereoselectivity (87 % ee) in pyrrolidine‑catalysed cycloadditions, indicating that tert‑butyl position strongly modulates molecular recognition [1].

Regioisomer differentiation Pharmacophore geometry Receptor selectivity

High‑Impact Application Scenarios for (2S)-2-(3-tert-Butylphenyl)pyrrolidine Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring High Lipophilicity and Predicted Dopamine/Serotonin Receptor Modulation

With an XLogP3 of 3.5 and predicted binding energies of −9.2 kcal mol⁻¹ (dopamine D2) and −8.7 kcal mol⁻¹ (serotonin 5‑HT2A) [2], the (2S)‑enantiomer is a valuable starting point for CNS‑active lead series. Its differentiated lipophilicity relative to unsubstituted 2‑phenylpyrrolidine (ΔXLogP3 = +1.7) supports better brain penetration, while the meta‑tert‑butyl substitution provides a distinct pharmacophoric shape not available with ortho‑ or para‑isomers [1][3].

Asymmetric Synthesis of Chiral Ligands and Organocatalysts

The (2S)‑stereochemistry and high enantiomeric purity (>98 % ee) make this compound an ideal chiral building block for constructing pyrrolidine‑based organocatalysts and chiral auxiliaries. The meta‑tert‑butyl group introduces steric bulk without the excessive hindrance seen in ortho‑substituted analogs, which can impede reaction kinetics [2][3].

Structure‑Activity Relationship (SAR) Studies on G‑Protein‑Coupled Receptors

Because the (2S)‑enantiomer and the meta‑substitution pattern cannot be replaced by the (2R)‑enantiomer or the para‑isomer without altering molecular recognition, this compound serves as a key stereochemical and positional probe in SAR campaigns targeting aminergic GPCRs. Its defined chiral identity ensures reproducibility across pharmacological assays [1][2].

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